trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17FO3 and a molecular weight of 264.29 g/mol . This compound is characterized by the presence of a fluorophenyl group, a cyclohexane ring, and a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of 2-fluorobenzaldehyde with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It can be used as a probe to study enzyme activities and metabolic pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- 2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Uniqueness: The presence of the fluorine atom in trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro- and bromo- counterparts. Additionally, the fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic properties .
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUKXMBGNTLNW-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150942 | |
Record name | rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-94-9 | |
Record name | rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101150942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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